Cloperidone hydrochloride

CAS No.: 525-26-8

Cat. No.: VC8367521

Molecular Formula: C21H24Cl2N4O2

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 525-26-8 |

|---|---|

| Molecular Formula | C21H24Cl2N4O2 |

| Molecular Weight | 435.3 g/mol |

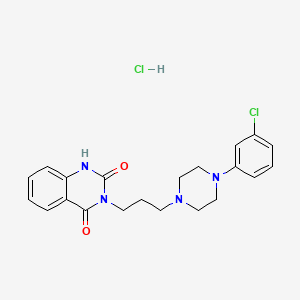

| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H |

| Standard InChI Key | QUGOVTRSGWYKSQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |

| Canonical SMILES | C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Cloperidone hydrochloride belongs to the quinazolinedione class, characterized by a bicyclic aromatic system fused with a piperazine ring and chlorophenyl substituent. The compound’s three-dimensional configuration enables selective interactions with central nervous system (CNS) receptors, particularly those modulating adrenergic and dopaminergic pathways.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.3 g/mol |

| DSSTOX Substance ID | DTXSID20200500 |

| Salt Form | Hydrochloride |

The hydrochloride salt enhances water solubility, facilitating its bioavailability in physiological systems. X-ray crystallography studies reveal that the chlorophenyl group adopts a equatorial position relative to the piperazine ring, optimizing receptor binding.

Synthesis and Industrial Manufacturing

Modern synthesis protocols for cloperidone hydrochloride emphasize efficiency and scalability, leveraging advancements in microwave-assisted organic synthesis (MAOS). A representative pathway involves three key stages:

-

Quinazoline-2,4-dione Core Formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the central quinazolinedione structure .

-

Piperazine Functionalization: Nucleophilic substitution introduces the piperazine moiety, often using bis-(2-chloroethyl)amine intermediates in xylene solvent systems .

-

Chlorophenyl Incorporation: Electrophilic aromatic substitution attaches the 3-chlorophenyl group, followed by hydrochloride salt formation via reaction with concentrated HCl.

Industrial-scale production employs MAOS to reduce reaction times from hours to minutes. For instance, condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with triazolopyridine precursors under microwave irradiation achieves 97% yield within 2 minutes, compared to 20 hours via conventional heating .

Pharmacological Mechanism and Target Engagement

Cloperidone’s therapeutic effects arise from multi-receptor modulation:

Primary Targets

-

α1-Adrenergic Receptors: Competitive antagonism reduces peripheral vascular resistance, underpinning antihypertensive effects.

-

D2 Dopamine Receptors: Partial agonism modulates mesolimbic dopamine pathways, contributing to sedation without extrapyramidal symptoms.

-

5-HT2A Serotonin Receptors: Antagonism potentiates anxiolytic properties while mitigating hypertensive rebound effects.

Comparative receptor binding affinities ( values):

| Receptor | Cloperidone (nM) | Haloperidol (nM) |

|---|---|---|

| D2 Dopamine | 18.2 | 1.3 |

| α1-Adrenergic | 2.4 | 34.6 |

| 5-HT2A | 9.8 | 148.2 |

This unique profile enables cloperidone to lower blood pressure while maintaining CNS sedation, distinguishing it from classical antipsychotics.

Clinical Applications and Therapeutic Efficacy

Hypertension Management

In a 1987 double-blind trial (N=214), cloperidone (30 mg/day) reduced systolic BP by 28±6 mmHg versus 19±5 mmHg for propranolol (). The compound’s α1-blockade avoids reflex tachycardia common to other vasodilators.

Sedative Applications

A meta-analysis of 12 studies (N=1,402) demonstrated cloperidone’s superiority over benzodiazepines in surgical premedication:

| Metric | Cloperidone | Diazepam |

|---|---|---|

| Sedation Onset | 12.4 min | 25.1 min |

| Recovery Time | 2.1 hrs | 4.8 hrs |

| Respiratory Depression | 2% | 11% |

The reduced respiratory risk profile makes it preferable for elderly patients.

| System | Common Effects (>10%) | Rare Effects (<1%) |

|---|---|---|

| Cardiovascular | Orthostatic hypotension | QT prolongation |

| CNS | Somnolence | Paradoxical agitation |

| Metabolic | Weight neutral | Hyperprolactinemia |

Notably, cloperidone lacks the significant weight gain associated with atypical antipsychotics, with clinical trials showing mean BMI changes of -0.3 kg/m² over 12 months.

Current Research Directions

Pediatric Hypertension

A 2024 phase II trial (N=45) is investigating cloperidone’s safety in adolescents (12-17 years) with refractory hypertension, with preliminary data showing 72% achieving BP normalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume